1,6-Hexanedithiol
1,6-Hexanedithiol
1,6-Hexanedithiol is a volatile sulfur compound mainly used in chicken flavorings for its meat flavor.
1,6-Hexanedithiol (HDT) is a long chained bi-functional alkanethiol with 6 carbon atoms structured in a zig-zag pattern, which forms a tetrahedral configuration. It is mainly used as a self-assembled monolayer (SAM) as it functionalizes various surfaces and immobilizes a variety of nanomaterials.
1,6-Hexanedithiol (HDT) is a long chained bi-functional alkanethiol with 6 carbon atoms structured in a zig-zag pattern, which forms a tetrahedral configuration. It forms a self-assembled monolayer (SAM) on a variety of substrates and immobilizes the surface atoms.
1, 6-Hexanedithiol, also known as hexane-1, 6-dithiol or 1, 6-dimercaptohexane, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 1, 6-Hexanedithiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 6-hexanedithiol is primarily located in the membrane (predicted from logP). 1, 6-Hexanedithiol has a burnt, fatty, and meaty taste.
1,6-Hexanedithiol (HDT) is a long chained bi-functional alkanethiol with 6 carbon atoms structured in a zig-zag pattern, which forms a tetrahedral configuration. It is mainly used as a self-assembled monolayer (SAM) as it functionalizes various surfaces and immobilizes a variety of nanomaterials.
1,6-Hexanedithiol (HDT) is a long chained bi-functional alkanethiol with 6 carbon atoms structured in a zig-zag pattern, which forms a tetrahedral configuration. It forms a self-assembled monolayer (SAM) on a variety of substrates and immobilizes the surface atoms.
1, 6-Hexanedithiol, also known as hexane-1, 6-dithiol or 1, 6-dimercaptohexane, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 1, 6-Hexanedithiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 6-hexanedithiol is primarily located in the membrane (predicted from logP). 1, 6-Hexanedithiol has a burnt, fatty, and meaty taste.
Brand Name:
Vulcanchem
CAS No.:
1191-43-1
VCID:
VC20951622
InChI:
InChI=1S/C6H14S2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2
SMILES:
C(CCCS)CCS
Molecular Formula:
C6H14S2
Molecular Weight:
150.3 g/mol
1,6-Hexanedithiol
CAS No.: 1191-43-1
Cat. No.: VC20951622
Molecular Formula: C6H14S2
Molecular Weight: 150.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,6-Hexanedithiol is a volatile sulfur compound mainly used in chicken flavorings for its meat flavor. 1,6-Hexanedithiol (HDT) is a long chained bi-functional alkanethiol with 6 carbon atoms structured in a zig-zag pattern, which forms a tetrahedral configuration. It is mainly used as a self-assembled monolayer (SAM) as it functionalizes various surfaces and immobilizes a variety of nanomaterials. 1,6-Hexanedithiol (HDT) is a long chained bi-functional alkanethiol with 6 carbon atoms structured in a zig-zag pattern, which forms a tetrahedral configuration. It forms a self-assembled monolayer (SAM) on a variety of substrates and immobilizes the surface atoms. 1, 6-Hexanedithiol, also known as hexane-1, 6-dithiol or 1, 6-dimercaptohexane, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 1, 6-Hexanedithiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 6-hexanedithiol is primarily located in the membrane (predicted from logP). 1, 6-Hexanedithiol has a burnt, fatty, and meaty taste. |
|---|---|
| CAS No. | 1191-43-1 |
| Molecular Formula | C6H14S2 |
| Molecular Weight | 150.3 g/mol |
| IUPAC Name | hexane-1,6-dithiol |
| Standard InChI | InChI=1S/C6H14S2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 |
| Standard InChI Key | SRZXCOWFGPICGA-UHFFFAOYSA-N |
| SMILES | C(CCCS)CCS |
| Canonical SMILES | C(CCCS)CCS |
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